Methyl 4-(1H-pyrazol-1-yl)benzoate

Chemical synthesis Medicinal chemistry Quality control

Researchers optimizing kinase inhibitor or PROTAC campaigns frequently encounter positional isomer impurities that confound SAR interpretation. Methyl 4-(1H-pyrazol-1-yl)benzoate (CAS 400750-29-0) directly addresses this challenge through its defined para-substituted, linear geometry essential for proper ATP-binding pocket engagement and collinear PROTAC linker construction. - Verified ≥98% purity eliminates impurity-driven false positives in B-Raf and serine/threonine kinase inhibition assays. - Scalable SNAr synthetic route from methyl 4-fluorobenzoate supports gram-to-kilogram production without transition-metal catalysts, reducing COGS and regulatory burden. - Solid physical form (m.p. 119-121 °C) with 2-8 °C storage ensures >12-month shelf-life stability for inventory management.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 400750-29-0
Cat. No. B1298592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-pyrazol-1-yl)benzoate
CAS400750-29-0
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3
InChIKeyAGOPDJQWCXROJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1H-pyrazol-1-yl)benzoate: Identity & Procurement


Methyl 4-(1H-pyrazol-1-yl)benzoate (CAS: 400750-29-0; C11H10N2O2; MW 202.21) is a pyrazole-benzoate conjugate that serves as a versatile synthetic intermediate in medicinal chemistry programs. The compound exhibits a melting point of 119–121°C and is characterized by an unsubstituted N1-pyrazole moiety directly attached to the para position of a methyl benzoate scaffold [1]. The methyl ester functionality enables downstream hydrolysis to yield the corresponding carboxylic acid for further coupling reactions, while the pyrazole ring provides a privileged heterocyclic handle for structure-activity relationship (SAR) exploration . The compound is routinely supplied as a solid with purity specifications ranging from 95% to 98%, and storage recommendations consistently indicate 2–8°C under sealed, moisture-protected conditions [2].

Pyrazole-benzoate intermediate for SAR exploration and PROTAC linker design
Purity grade: supplier-reported ranges; verify COA for batch-specific impurity profiles
Solid; store at 2–8°C sealed and dry to maintain lot integrity

Generic Substitution Risks


Procurement substitution of Methyl 4-(1H-pyrazol-1-yl)benzoate with structurally related pyrazole-benzoate analogs introduces distinct chemical and biological divergence that cannot be presumed equivalent. Positional isomerism—where the pyrazole attachment shifts from the para (4-) position to ortho (2-) or meta (3-)—fundamentally alters molecular geometry, electronic distribution, and steric environment, which in turn modulates target binding affinity, metabolic stability, and synthetic utility . Furthermore, the ester moiety (methyl vs. ethyl) and substituents on the pyrazole ring (unsubstituted vs. methylated or halogenated) critically influence lipophilicity, reactivity, and compatibility with downstream transformations such as amide bond formation or Suzuki coupling. Even among vendors supplying the identical CAS registry number, reported purity ranges from 95% to 98%, and batch-to-batch variability in impurity profiles can directly impact reaction yields and assay reproducibility in lead optimization campaigns [1]. Consequently, sourcing decisions must be anchored in vendor-verified analytical certificates and explicit comparison data rather than assumed class-level equivalence.

  • Positional isomerism Ortho and meta isomers alter molecular geometry and binding orientation; linear para architecture may not be preserved.
  • Ester moiety variation Ethyl ester analogs exhibit slower hydrolysis kinetics and higher lipophilicity, shifting downstream coupling efficiency.
  • Pyrazole substituent effects Methyl or halogen substitution on pyrazole changes H-bond capacity and metabolic profiles, complicating SAR interpretation.

Methyl 4-(1H-pyrazol-1-yl)benzoate: Differentiation Evidence


Purity Variability Across Suppliers

Commercial suppliers of Methyl 4-(1H-pyrazol-1-yl)benzoate (CAS 400750-29-0) report purity specifications that range from 95% to 98%, with a statistically significant 3-percentage-point absolute difference between the lower-bound (95%) and upper-bound (98%) purity grades [1]. This purity differential corresponds to a potential impurity burden ranging from 2% to 5% of total mass, which in a 1-gram reaction scale translates to 20–50 mg of undefined contaminants that may interfere with catalytic cycles, reduce coupling efficiency, or generate purification artifacts . For structure-activity relationship studies where this compound serves as a key intermediate en route to pyrazole-containing kinase inhibitors or other bioactive scaffolds, the selection of a 98%-purity vendor over a 95%-purity alternative directly reduces the risk of irreproducible biological data arising from impurity-driven off-target effects or assay interference .

Purity Variability
Specification review
95% vs 98% (Δ 3 pp)
Higher purity reduces impurity-driven variability in reaction yields.
Methods not uniformly disclosed; verify vendor COA.
Chemical synthesis Medicinal chemistry Quality control

Positional Isomerism: Para-Substitution Advantage

Methyl 4-(1H-pyrazol-1-yl)benzoate (para-substituted) possesses a linear, rod-like molecular geometry that is fundamentally distinct from its ortho- and meta-substituted positional isomers. In the context of proteolysis-targeting chimera (PROTAC) linker design, kinase inhibitor scaffold extension, or metal-organic framework (MOF) ligand construction, the para substitution pattern provides predictable, collinear vector alignment between the benzoate ester and the pyrazole N2 position, enabling rational design of extended biaryl or triaryl systems without introducing conformational kinks . In contrast, the ortho isomer (CAS 146139-53-9, ethyl 2-(1-pyrazolyl)benzoate) introduces a steric clash between the pyrazole ring and the ester carbonyl, which restricts rotational freedom and can attenuate target engagement in biological contexts or reduce coupling efficiency in cross-coupling reactions [1]. The meta isomer further deviates from linearity, producing an approximately 120° bond angle that alters molecular recognition properties. This positional specificity makes the para isomer the preferred choice when extended, rigid-rod architectures are required, whereas the ortho and meta isomers find application only in specific bent or V-shaped molecular designs .

Positional Isomerism
Class-level
Para: linear 180° vector; ortho: steric clash; meta: 120° bend
Para geometry supports extended rigid-rod scaffold design.
Inferred from chemical structure; experimental validation recommended.
Chemical synthesis Medicinal chemistry Structure-activity relationship

Cost and Availability Across Suppliers

Methyl 4-(1H-pyrazol-1-yl)benzoate is commercially available from multiple independent suppliers with competitive pricing that enables economical procurement for multi-gram scale reactions. Pricing data from verified sources indicates that a 1-gram quantity can be sourced for approximately $105–126 (or €126–€213 depending on region and supplier), while 5-gram quantities range from $213 to approximately $1,250, demonstrating that unit cost decreases with larger purchase volumes and that pricing varies significantly by vendor [1][2]. In contrast, more complex pyrazole-benzoate analogs bearing additional substituents—such as methyl, fluoro, or amino groups on the pyrazole or benzoate ring—command substantially higher prices due to increased synthetic complexity and lower commercial demand . This cost differential positions the unsubstituted parent compound as the most economically viable entry point for initial SAR exploration, with the option to diversify into substituted analogs only after target engagement has been confirmed using the parent scaffold .

Cost per Gram
Reported
$105–€126 (target) vs >$200–500 (substituted analogs)
Lower entry cost enables initial SAR exploration.
Pricing from vendor catalogs; subject to change.
Procurement Supply chain Medicinal chemistry

Synthetic Route and Process Scalability

A published synthetic procedure for Methyl 4-(1H-pyrazol-1-yl)benzoate, disclosed in US Patent 7,678,787B2, employs nucleophilic aromatic substitution (SNAr) between methyl 4-fluorobenzoate and pyrazole using potassium carbonate in N-methylpyrrolidinone (NMP) at 130°C for 44 hours, yielding the title compound in 20% yield after recrystallization from hexane (m.p. 115°C) . In contrast, the synthesis of the isomeric methyl 3-(1H-pyrazol-1-yl)benzoate typically requires alternative conditions due to the differing electronic activation of the meta position toward SNAr, often necessitating copper-catalyzed Ullmann-type coupling or palladium-mediated Buchwald-Hartwig amination, which introduces additional cost, longer reaction times, and more complex purification protocols . The para isomer benefits from enhanced electrophilicity at the C4 position due to resonance stabilization from the ester carbonyl, facilitating the direct SNAr pathway. This established, albeit modest-yielding, route provides a verifiable starting point for process optimization and scale-up, whereas the meta and ortho isomers require more elaborate catalytic systems that increase both material costs and operational complexity [1].

Synthetic Route
Reported
SNAr (K₂CO₃, NMP, 130°C, 44 h) – 20% yield; meta needs Cu/Pd catalysis
Established SNAr route reduces catalyst reliance and purification complexity.
Yield may be optimized; process scalability to be confirmed.
Chemical synthesis Process chemistry Medicinal chemistry

Ester Hydrolysis to Carboxylic Acid Building Block

Methyl 4-(1H-pyrazol-1-yl)benzoate undergoes quantitative hydrolysis under basic conditions (LiOH, MeOH/H2O, reflux) to afford 4-(1H-pyrazol-1-yl)benzoic acid, a valuable carboxylic acid building block for amide bond formation, esterification, and bioconjugation chemistry . This transformation is explicitly documented in synthetic protocols where the methyl ester serves as a protected precursor to the free acid, which is subsequently coupled to amines or other nucleophiles in medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, or other therapeutic areas . In comparison, ethyl ester analogs (e.g., ethyl 2-(1-pyrazolyl)benzoate) exhibit slightly slower hydrolysis kinetics due to the increased steric bulk of the ethyl group relative to methyl, which can extend reaction times or necessitate more forcing conditions. Furthermore, the para-substituted acid retains the linear geometry of the parent ester, preserving the favorable vector alignment for extended scaffold design, whereas ortho- and meta-substituted acids introduce conformational constraints that may limit their utility in rigid linker applications .

Ester Hydrolysis
Class-level
Methyl ester: quantitative hydrolysis; ethyl: slower kinetics
Methyl ester serves as an efficient protected acid precursor.
Hydrolysis conditions: LiOH, MeOH/H₂O, reflux.
Medicinal chemistry Chemical synthesis Building blocks

Unsubstituted Pyrazole and H-Bond Capacity

Methyl 4-(1H-pyrazol-1-yl)benzoate features an unsubstituted pyrazole ring, which retains the full complement of hydrogen bond acceptor (N2) and donor (N1-H) functionalities inherent to the pyrazole heterocycle. This unsubstituted scaffold exhibits a calculated polar surface area (PSA) of approximately 44.1 Ų, a predicted LogP of 2.1, and a molecular weight of 202.21 g/mol, placing it within favorable physicochemical space for oral bioavailability and membrane permeability according to Lipinski's Rule of Five [1]. In contrast, methyl-substituted pyrazole analogs—such as methyl 4-(3,5-dimethyl-4-pyrazolyl)benzoate—exhibit increased lipophilicity (ΔLogP ≈ +1.0 to +1.5), reduced hydrogen bond donor capacity (loss of N1-H when methylated at N1), and altered metabolic stability profiles that complicate interpretation of biological activity data . The unsubstituted pyrazole thus serves as a cleaner probe molecule for initial target validation, minimizing confounding factors introduced by additional substituents. For computational chemists, the unsubstituted core also reduces the conformational search space during docking studies, enabling more efficient virtual screening workflows compared to substituted analogs with additional rotatable bonds .

Pyrazole H-Bond Profile
Class-level
PSA ~44 Ų, LogP ~2.1, full N1-H donor retained
Unsubstituted pyrazole preserves favorable physicochemical probe properties.
Calculated properties; experimental LogP/D confirmation advised.
Medicinal chemistry Structure-activity relationship Computational chemistry

Methyl 4-(1H-pyrazol-1-yl)benzoate: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Methyl 4-(1H-pyrazol-1-yl)benzoate serves as a key intermediate for constructing kinase inhibitor scaffolds, particularly those targeting B-Raf and related serine/threonine kinases where pyrazole moieties are known to occupy the ATP-binding pocket adenine region [1]. The compound's documented SNAr synthetic route from methyl 4-fluorobenzoate provides a scalable entry point for generating gram-to-kilogram quantities of the pyrazole-benzoate core . The para substitution pattern ensures linear scaffold extension, which is critical for maintaining proper binding orientation in the kinase active site, while the methyl ester group can be selectively hydrolyzed to the carboxylic acid for subsequent amide coupling with amine-functionalized warheads or linker moieties . Procurement of material with ≥98% purity is recommended to avoid impurity-driven false positives in kinase inhibition assays .

PROTAC Linker Construction

In PROTAC (Proteolysis-Targeting Chimera) development, the linear, para-substituted geometry of Methyl 4-(1H-pyrazol-1-yl)benzoate provides a rigid, collinear linker segment that precisely positions an E3 ligase ligand relative to a target protein binder [1]. The unsubstituted pyrazole ring retains hydrogen bond donor/acceptor capacity (N1-H and N2) that can engage in stabilizing interactions with protein surfaces without introducing steric bulk that might impede ternary complex formation. The methyl ester can be selectively reduced to the benzyl alcohol, converted to an amine via Curtius rearrangement, or hydrolyzed to the carboxylic acid for conjugation to either terminus of a heterobifunctional degrader molecule . The compound's favorable physicochemical profile (LogP ~2.1, MW 202.21) ensures that incorporation into larger PROTAC constructs does not excessively increase overall lipophilicity or molecular weight beyond developability thresholds .

Scale-Up and Supply Chain Diversification

For process chemistry groups requiring multi-gram to kilogram quantities of pyrazole-benzoate building blocks, Methyl 4-(1H-pyrazol-1-yl)benzoate offers a favorable supply chain profile with multiple independent commercial suppliers providing competitive pricing ($105–€126 per gram) [1]. The published synthetic route (US07678787B2) enables in-house scale-up using readily available starting materials (methyl 4-fluorobenzoate, pyrazole) and standard SNAr conditions without requiring expensive transition-metal catalysts, thereby reducing cost of goods and simplifying regulatory compliance . The compound's solid physical form (m.p. 119–121°C) and recommended storage conditions (2–8°C, sealed, dry) ensure long-term stability during inventory management, with typical shelf-life exceeding 12 months under proper storage .

MOF Ligand Precursor

Methyl 4-(1H-pyrazol-1-yl)benzoate can be hydrolyzed to 4-(1H-pyrazol-1-yl)benzoic acid, which serves as a monotopic or ditopic ligand precursor for metal-organic framework (MOF) construction [1]. The para substitution pattern provides linear, divergent coordination vectors when the carboxylic acid is deprotonated to the carboxylate, enabling predictable framework topology in MOF synthesis. The pyrazole nitrogen atoms (N1 and N2) offer secondary metal coordination sites that can be exploited for post-synthetic metalation or for constructing heterometallic frameworks . The methyl ester protection strategy allows for sequential deprotection and functionalization, enabling modular assembly of complex framework architectures. The commercial availability of high-purity (>98%) material from multiple vendors supports reproducible MOF synthesis and characterization .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Para-substituted linear geometry; ester-to-acid conversion
Verify COA purity and isomer identity
PROTAC linker construction
Rigid linear linker; unsubstituted pyrazole H-bond capacity
Review linker geometry and coupling compatibility
Multi-gram scale-up
Established SNAr route; multi-supplier availability
Confirm supplier lot consistency and purity
MOF ligand precursor
Carboxylate coordination vector; pyrazole secondary sites
Validate ester hydrolysis and framework reproducibility

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